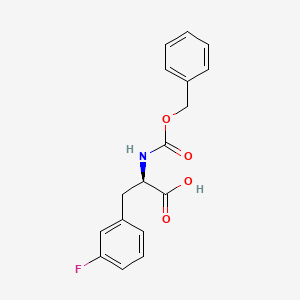

Cbz-3-Fluoro-D-Phenylalanine

Description

Significance of Fluorine in Amino Acid and Peptide Chemistry

The introduction of fluorine into amino acids and peptides offers a multitude of advantages, making it a powerful tool in the design of novel therapeutic agents and research probes. nih.govmdpi.com The unique properties of fluorine, such as its high electronegativity, small size (second only to hydrogen), and the strength of the carbon-fluorine bond, contribute to these benefits. nih.gov

Key impacts of fluorination include:

Enhanced Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide-based drugs. numberanalytics.comfu-berlin.de

Modulation of Physicochemical Properties: Fluorination can influence a molecule's acidity, basicity, lipophilicity, and conformation. numberanalytics.comnih.gov This allows for the fine-tuning of properties like membrane permeability and binding affinity. nih.gov For instance, even a single fluorine atom can introduce polar character into a hydrophobic amino acid side chain. acs.org

Conformational Control: Fluorine can be used to control the conformations of individual amino acid side chains and influence the secondary and tertiary structures of peptides and proteins. nih.gov

Probing and Imaging: The presence of the ¹⁹F isotope allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and function. nih.gov Furthermore, the incorporation of the radioactive isotope ¹⁸F is crucial for Positron Emission Tomography (PET) imaging, a valuable tool in diagnostics and biomedical research. numberanalytics.comnih.gov

Improved Binding Affinity: The polar C-F bond can lead to favorable dipolar interactions within a protein's binding pocket, enhancing the affinity of a drug candidate for its target. nih.gov

Overview of Cbz-3-Fluoro-D-Phenylalanine within the Landscape of Unnatural Amino Acids

This compound is a derivative of the essential amino acid phenylalanine and belongs to the class of unnatural amino acids. tcichemicals.com Unnatural amino acids are not found in the genetic code of any organism but are invaluable tools in chemical biology and drug discovery. sigmaaldrich.com They are used to create peptidomimetics with improved stability, potency, and selectivity. sigmaaldrich.com

The structure of this compound features a fluorine atom at the third position of the phenyl ring and a benzyloxycarbonyl (Cbz) protecting group on the amino group of D-phenylalanine. This specific combination of features makes it a valuable building block in peptide synthesis. lookchem.comntu.ac.uk The Cbz group is a common protecting group in peptide chemistry, and its presence allows for controlled and sequential addition of amino acids during the synthesis of a peptide chain. ntu.ac.uk

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆FNO₄ |

| Molecular Weight | 317.31 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

Note: The properties listed are typical and may vary slightly between different suppliers.

Most amino acids found in proteins in living organisms are in the L-configuration. wikipedia.orgajinomoto.com D-amino acids, their non-superimposable mirror images, are less common in nature but play significant biological roles, for example, in bacterial cell walls and as neurotransmitters. wikipedia.orgacs.org

In the context of non-natural systems, particularly in peptide-based drug design, the incorporation of D-amino acids is a well-established strategy to enhance proteolytic stability. biopharmaspec.com Peptides constructed from D-amino acids are not recognized by the proteases that typically degrade L-amino acid-based peptides, thus increasing their lifespan in the body. biopharmaspec.com The use of D-amino acids can also influence the secondary structure and receptor-binding affinity of a peptide. biopharmaspec.com

The "D" configuration in this compound signifies that the stereocenter at the alpha-carbon has the D-configuration. libretexts.org This stereochemistry is a key feature that contributes to the compound's utility in creating more robust and potentially more active peptide-based therapeutics.

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

317.38 |

|---|---|

Origin of Product |

United States |

Cbz 3 Fluoro D Phenylalanine As a Building Block in Complex Molecular Architectures

Incorporation into Peptides and Peptidomimetics

The precise insertion of Cbz-3-Fluoro-D-Phenylalanine into peptide chains is fundamental to its application. Fluorinated phenylalanines have been successfully incorporated into a variety of peptides and proteins, where they can enhance stability and modulate biological activity. nih.gov The presence of the fluorine atom can alter the electronic nature of the aromatic side chain, influencing cation-π and π-π stacking interactions, which are critical for molecular recognition and self-assembly.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid resin support. peptide.com While the Cbz group is more traditionally associated with solution-phase synthesis, analogues of 3-Fluoro-D-Phenylalanine protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group are readily used in standard Fmoc-based SPPS protocols.

The process involves anchoring the C-terminal amino acid to a resin and then sequentially adding subsequent amino acids. Each cycle consists of deprotecting the N-terminal amine, coupling the next protected amino acid, and washing away excess reagents. peptide.com The incorporation of a fluorinated amino acid like 3-Fluoro-D-Phenylalanine follows this standard procedure, where it is activated and coupled to the growing peptide chain. This method has been used to create peptides for a range of applications, including the development of self-assembling materials. nih.gov

| Step | Procedure | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the temporary Nα-protecting group (e.g., Fmoc) from the resin-bound peptide. | Piperidine in DMF | Exposes a free amine for the next coupling reaction. |

| 2. Washing | Rinsing the resin to remove excess deprotection reagent and byproducts. | DMF, DCM | Ensures a clean reaction environment for coupling. |

| 3. Activation & Coupling | The carboxylic acid of the incoming Fmoc-3-Fluoro-D-Phenylalanine is activated and then reacted with the free amine on the peptide chain. | Coupling reagents (e.g., HATU, HBTU) with a base (e.g., DIEA) in DMF. | Forms a new peptide bond. |

| 4. Washing | Rinsing the resin to remove excess amino acid and coupling reagents. | DMF, DCM | Prepares the resin for the next cycle. |

Table 1. A representative cycle for incorporating an Fmoc-protected 3-Fluoro-D-Phenylalanine derivative during Solid-Phase Peptide Synthesis (SPPS).

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for convergent synthesis, or when specific protecting group strategies are required. The Cbz protecting group is well-suited for this method. In a typical solution-phase coupling, this compound is reacted with the free amine of another amino acid or peptide fragment in an appropriate organic solvent. mdpi.com

A condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is used to facilitate the formation of the peptide bond. mdpi.com This approach offers flexibility in the choice of solvents and reaction conditions and allows for purification of intermediates at each step, ensuring high purity of the final product. Studies on similar Cbz-protected amino acids have demonstrated the feasibility of this method for creating dipeptides and larger structures. mdpi.com

Beyond chemical synthesis, advancements in molecular biology have enabled the site-specific incorporation of unnatural amino acids (UAAs) like 3-Fluoro-D-Phenylalanine directly into proteins during ribosomal translation. researchgate.net This powerful technique, often termed genetic code expansion, utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (UAG). nih.govanu.edu.au

The engineered synthetase is specifically evolved to recognize the unnatural amino acid (e.g., a fluorinated phenylalanine) and charge it onto its cognate suppressor tRNA. When the ribosome encounters the amber codon in the mRNA sequence, the charged tRNA delivers the UAA, resulting in its incorporation into the growing polypeptide chain with high fidelity. researchgate.netnih.gov This has been successfully demonstrated for p-fluoro-phenylalanine, achieving incorporation efficiencies of 64-75% at the target site. researchgate.netnih.gov Cell-free protein synthesis (CFPS) systems offer a robust platform for this process, as they bypass the cell membrane, allowing for high concentrations of the UAA and eliminating potential toxicity issues. mdpi.com

| Method | Description | Key Components | Advantages |

|---|---|---|---|

| In Vivo (Live Cells) | Genetic code expansion in living organisms (e.g., E. coli). nih.gov | Orthogonal synthetase/tRNA pair, engineered plasmid, UAA-supplemented growth media. | Allows for production of modified proteins in a cellular context. |

| In Vitro (Cell-Free) | Protein synthesis in a system derived from cell extracts. mdpi.comanu.edu.au | Cell extract (containing ribosomes, etc.), orthogonal synthetase/tRNA pair, DNA template, UAA. | High efficiency, circumvents cell viability and permeability issues, direct control over reaction components. mdpi.comanu.edu.au |

Table 2. Comparison of methods for site-specific incorporation of unnatural amino acids into proteins.

Design and Synthesis of Fluorinated Macrocyclic Peptides

Macrocyclic peptides, which have a ring-like structure, often exhibit enhanced metabolic stability, improved binding affinity, and better cell permeability compared to their linear counterparts. rsc.org Incorporating fluorinated non-canonical amino acids such as 3-Fluoro-D-Phenylalanine into these structures is a promising strategy in drug discovery. researchgate.net Fluorination can enhance pharmacological properties by improving stability and modulating conformation. researchgate.netrsc.org

The synthesis of fluorinated macrocyclic peptides can be achieved through various cyclization strategies, often performed after the linear precursor containing the fluorinated residue has been assembled on a solid support. The D-configuration of 3-Fluoro-D-Phenylalanine can be used to induce specific turns in the peptide backbone, facilitating cyclization and stabilizing the final conformation. Several fluorinated macrocyclic peptide drugs have reached clinical trials and the market, highlighting the growing interest in this molecular architecture. rsc.orgnih.gov

Development of Self-Assembling Fluorinated Peptide Materials

Short peptides containing aromatic residues can self-assemble in solution to form well-ordered supramolecular structures, such as nanofibers, nanotubes, and hydrogels. This process is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones and π-π stacking of aromatic side chains.

Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. Peptide-based hydrogels are of particular interest for biomedical applications due to their biocompatibility and biodegradability. nih.gov The incorporation of fluorinated phenylalanine derivatives can significantly influence the self-assembly process and the properties of the resulting hydrogel.

Aromatic groups have been shown to promote the self-assembly of short peptides into hydrogels with fibrillar nanostructures suitable for cell culture. nih.gov The introduction of fluorine can modulate the hydrophobicity and aromatic interactions of the peptide building blocks. For instance, peptides containing Fmoc-protected fluorinated phenylalanine have been used to form fibrillar structures. nih.gov The enhanced π-π stacking and altered hydrophobic character imparted by the fluorinated ring can lead to more stable and robust hydrogel networks, making this compound and its analogues valuable components for designing advanced biomaterials.

Supramolecular Chiral Architectures

The strategic placement of fluorine atoms and the inherent chirality of amino acids are potent tools in the design of complex supramolecular architectures. While direct and extensive research on this compound as a singular building block for such structures is not widely documented, a comprehensive understanding of its potential can be extrapolated from studies on analogous fluorinated and chiral molecules. The unique electronic properties imparted by the fluorine atom, combined with the stereochemical influence of the D-configuration and the aromatic stacking facilitated by the Cbz group, position this compound as a compelling candidate for the construction of ordered, chiral nano- and microstructures.

The self-assembly of amino acid derivatives into supramolecular structures is a phenomenon driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The introduction of fluorine can significantly modulate these interactions. nih.gov In the context of this compound, the fluorine atom at the meta position of the phenyl ring introduces a dipole moment and alters the electron distribution of the aromatic ring. This modification can influence the π-π stacking interactions that are crucial for the self-assembly of phenylalanine derivatives. Research on fluorinated Fmoc-phenylalanine derivatives has shown that the position and number of fluorine substituents can dramatically affect the morphology and stability of the resulting supramolecular hydrogels. rsc.orgacs.org For instance, studies on Fmoc-3-fluorophenylalanine have demonstrated its ability to form hydrogels, with the fluorine substitution influencing the mechanical properties of the self-assembled network. rsc.orgrsc.org

The chirality of the amino acid building block is a critical determinant of the macroscopic chirality of the resulting supramolecular assembly. The use of a D-amino acid, such as in this compound, is expected to lead to the formation of helical structures with a specific handedness, opposite to that which would be formed by its L-enantiomer. This principle has been demonstrated in various systems where the chirality of the constituent amino acids directly translates to the helical bias of the assembled nanofibers, ribbons, or tubes. rsc.orgnih.gov The precise control over the handedness of these structures is a key goal in the development of chiral materials for applications in catalysis, separations, and chiroptical devices.

The carboxybenzyl (Cbz) protecting group also plays a pivotal role in the self-assembly process. The aromatic ring of the Cbz group provides an additional site for π-π stacking interactions, which can work in concert with the interactions of the fluorinated phenyl ring of the phenylalanine side chain to stabilize the supramolecular architecture. The amide linkage of the Cbz group also provides hydrogen bonding donor and acceptor sites, further contributing to the network of non-covalent interactions that drive the formation of ordered structures.

While specific experimental data for the self-assembly of this compound is not available, we can hypothesize the key parameters that would govern its aggregation into supramolecular chiral architectures based on related systems. The following table outlines these influential factors and their expected impact.

| Feature of this compound | Expected Influence on Supramolecular Architecture | Relevant Principles from Analogous Systems |

| D-Chirality | Dictates the handedness of the resulting helical or twisted supramolecular structures (likely left-handed). | The chirality of amino acids is known to control the helicity of assembled nanostructures. rsc.org |

| 3-Fluoro Substitution | Modulates π-π stacking interactions and can introduce dipole-dipole interactions, affecting fibril morphology and stability. | Studies on fluorinated tripeptides show that the number of fluorine atoms can change material properties from a precipitate to a hydrogel. rsc.org |

| Cbz Protecting Group | Enhances π-π stacking and provides hydrogen bonding sites, contributing to the stability and order of the assembly. | Aromatic groups like Fmoc are known to facilitate π-π stacking in the self-assembly of ultrashort peptides. rsc.org |

Influence of Fluorine on Molecular Structure, Conformation, and Interactions

Electronic and Steric Effects of Fluorine Substitution on Phenylalanine

The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine introduces potent electronic effects while causing minimal steric disruption. Fluorine is the most electronegative element, which leads to the formation of a highly polarized and exceptionally strong carbon-fluorine (C-F) covalent bond. beilstein-journals.orgnih.gov This bond creates a significant dipole moment and has low polarizability. nih.gov

The primary electronic influence is a strong electron-withdrawing inductive effect (σ-induction). mdpi.comnih.gov This effect modulates the electron density of adjacent functional groups. For instance, placing fluorine near a protonated group like an amine or carboxylic acid can lower its pKa, thereby increasing its acidity. mdpi.comnih.govrsc.org When fluorine is attached to the aromatic ring of phenylalanine, it draws electron density away from the ring's center. This alters the electrostatic profile of the molecule; for example, the substitution of hydrogens with fluorines on a benzene (B151609) ring can invert the molecule's net electrostatic profile from negative to positive. mdpi.com

From a steric perspective, the fluorine atom is only slightly larger than a hydrogen atom, meaning its incorporation into the phenylalanine side chain does not introduce significant bulk. nih.gov This near-isosteric replacement allows for the modification of electronic properties without dramatically altering the molecule's size or shape, a feature that is highly valuable in protein engineering and medicinal chemistry. nih.gov

| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (CF₃) |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | N/A (Group Effect) |

| Bond Energy with Carbon (kJ/mol) | ~413 (C-H) | ~485 (C-F) | N/A |

Modulation of Peptide and Protein Conformation by Fluorinated Amino Acids

The integration of fluorinated amino acids like 3-Fluoro-D-Phenylalanine into peptide chains can profoundly influence their secondary and tertiary structures. nih.gov The unique stereoelectronic properties of fluorine allow it to guide the folding of peptides and proteins into specific three-dimensional shapes. nih.govresearchgate.net This conformational control can be leveraged to enhance stability, improve folding kinetics, or pre-organize a peptide for binding to a biological target. nih.govacs.org

Fluorination has a context-dependent impact on peptide secondary structures. Research has shown that highly fluorinated amino acids often have a lower propensity to form α-helices compared to their hydrocarbon counterparts. acs.org For example, substituting leucine (B10760876) with 5,5,5,5′,5′,5′-hexafluoroleucine (Hfl) was found to decrease the helix propensity significantly. nih.gov This destabilization can be attributed to factors like the partial burial of the hydrophobic fluorocarbon side chains in the unfolded state. acs.org

Conversely, fluorinated amino acids often show a higher propensity for forming β-sheets. acs.org This suggests that these modified residues are well-suited for stabilizing proteins rich in β-sheet structures. acs.org The electron-withdrawing properties of fluorine can also be exploited to strengthen hydrogen bonds that are critical for β-sheet stability, although results have been mixed. mdpi.com In some cyclic peptides, the introduction of fluorine has been shown to induce reverse turns that facilitate the formation of β-strand conformations and subsequent self-assembly into tubular structures. nih.gov

| Amino Acid | Relative α-Helix Propensity | Relative β-Sheet Propensity |

|---|---|---|

| Leucine (Leu) | High | Moderate |

| Hexafluoroleucine (Hfl) | Low (lower than Leu) acs.org | High (higher than Leu) acs.org |

| Phenylalanine (Phe) | Moderate | High |

| Pentafluorophenylalanine (Pff) | Low (lower than Phe) acs.org | High (higher than Phe) acs.org |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as stability or oral bioavailability. Incorporating conformationally restricted amino acids is a key strategy in their design. lifechemicals.com The predictable influence of fluorine on local geometry can be used to constrain the conformational freedom of a peptide backbone. nih.gov By locking a peptide into a specific, bioactive conformation, its binding affinity and selectivity for a target can be enhanced. nih.gov For example, the difluoromethyl moiety in the antiviral drug glecaprevir (B607649) helps to pre-organize the inhibitor for binding to its target protease. rsc.org The use of cyclic scaffolds, such as in the sunflower trypsin inhibitor-1 (SFTI-1), is another method to impose conformational constraints on grafted peptide sequences. nih.gov

Impact on Intermolecular Interactions

Fluorination alters how an amino acid side chain interacts with its environment, modulating the non-covalent forces that govern molecular recognition and self-assembly. nih.gov These changes can enhance binding to a biological target or direct the assembly of novel biomaterials. nih.govnih.gov

The highly polarized C-F bond can participate in a range of non-covalent interactions. While the C-F bond is a very weak hydrogen bond acceptor, it can engage in favorable orthogonal polar interactions with carbonyl groups. rsc.org Furthermore, under certain electronic conditions, such as the presence of strong electron-withdrawing groups, organic fluorine can act as a halogen bond donor in F···O interactions. rsc.org

Fluorination of an aromatic ring, as in 3-Fluoro-D-Phenylalanine, has a particularly interesting effect on π–π stacking interactions. A non-fluorinated benzene ring has a negative electrostatic potential due to its delocalized π-electron cloud. mdpi.com Attaching electronegative fluorine atoms pulls electron density away, inverting the ring's quadrupole moment. mdpi.com This allows a fluorinated aromatic ring to form a stabilizing, face-to-face stacking interaction with a non-fluorinated aromatic ring, an interaction that is repulsive between two non-fluorinated rings. mdpi.com This has been suggested to be a factor in the crystal packing of fluorinated phenylalanine derivatives. nih.gov

The effect of fluorination on hydrophobicity is not straightforward and depends heavily on the context, including the degree and position of fluorination. rsc.orgmpg.dersc.org While highly fluorinated chains are known to be both hydrophobic (water-repelling) and lipophobic (lipid-repelling), leading to the "fluorous effect," the impact of minimal fluorination is more nuanced. nih.govdigitellinc.com

Molecular dynamics simulations have shown that fluorination can change the hydration free energy (a measure of hydrophobicity) by altering both side chain-water interactions and the number of backbone-water hydrogen bonds. rsc.orgmpg.dersc.orgchemrxiv.org The number of fluorine atoms is often a poor predictor of the resulting hydrophobicity. rsc.orgrsc.org For example, studies on tripeptides containing trifluoromethylated amino acids showed strong increases in hydrophobicity, in some cases exceeding that of the highly hydrophobic natural amino acid isoleucine. nih.gov This ability to fine-tune hydrophobicity makes fluorinated amino acids a powerful tool for modulating peptide-protein interactions and improving the pharmacokinetic properties of peptide-based drugs. nih.govnih.gov

| Amino Acid Transition | ΔΔGHyd (kcal/mol) | Interpretation |

|---|---|---|

| Alanine (B10760859) → 3-Fluoroalanine | -0.7 | More Hydrophilic |

| Alanine → 3,3-Difluoroalanine | -0.5 | More Hydrophilic |

| Alanine → 3,3,3-Trifluoroalanine | +0.4 | More Hydrophobic |

| Valine → 4,4,4-Trifluorovaline | +0.8 | More Hydrophobic |

Probing Protein-Ligand and Protein-Protein Interactions

The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for studying their structure, dynamics, and interactions. nih.gov Cbz-3-Fluoro-D-Phenylalanine, as a derivative, is a precursor to residues that can be integrated into peptide chains, serving as a sensitive probe for analysis by fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.govnih.gov

¹⁹F NMR has emerged as a highly effective technique for ligand discovery and the characterization of protein-protein interactions (PPIs). bruker.com The fluorine nucleus offers several distinct advantages for these studies:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR experiments. bruker.com

No Background Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra have no background signals, allowing for the clear detection of the labeled molecule. bruker.comnih.govnih.gov

Environmental Sensitivity: The ¹⁹F chemical shift is exceptionally sensitive to changes in the local environment, including alterations in solvent exposure, electrostatic fields, and van der Waals interactions. nih.govresearchgate.net This sensitivity allows for the detection of subtle conformational changes in a protein upon ligand binding or interaction with another protein. researchgate.net

This approach allows for the simultaneous testing of multiple ligands or interacting partners, making it a valuable tool for screening and drug discovery campaigns. acs.org The unique properties of the fluorine atom in this compound thus enable detailed insights into the mechanisms of molecular recognition that are difficult to obtain with other methods. nih.gov

Table 1: Advantages of ¹⁹F NMR with Fluorinated Amino Acids for Interaction Studies

| Feature | Advantage in Protein-Ligand & Protein-Protein Interaction Studies | Source(s) |

|---|---|---|

| High Sensitivity | Enables detection with lower protein concentrations and shorter acquisition times compared to other NMR techniques. | bruker.comnih.gov |

| Bio-orthogonality | The absence of natural fluorine in biomolecules provides a "clean" spectral window without background interference. | bruker.comnih.gov |

| Environmental Probe | The ¹⁹F chemical shift is highly responsive to subtle changes in the local chemical and electronic environment upon binding events. | nih.govresearchgate.net |

| Minimal Perturbation | Fluorine's small size means its incorporation often has little effect on the native protein structure and function. | acs.orgnih.gov |

| Versatility | Can be used to determine binding affinity, map interaction surfaces, and characterize conformational changes. | nih.govresearchgate.netacs.org |

Emerging Biophysical Phenomena: Piezoelectricity in Fluorinated Amino Acids

Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. This phenomenon is well-documented in a variety of biological materials, including amino acids, peptides, and proteins. researchgate.netarxiv.org Biomolecular piezoelectric materials are gaining significant interest for their potential in biomedical applications, such as in sensors, actuators, and energy harvesters, due to their biocompatibility and robust piezoelectric effects. researchgate.netnih.gov

Research has shown that simple amino acids and their assemblies can exhibit significant piezoelectric responses. researchgate.netacs.org For instance, diphenylalanine, a peptide consisting of two phenylalanine residues, is noted for its strong piezoelectric properties. researchgate.net The piezoelectric effect in these biomolecules is intrinsically linked to their crystal packing and the orientation of molecular dipoles within the unit cell. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diphenylalanine |

| Alanine |

Advanced Applications in Chemical Biology and Rational Drug Design Pre Clinical Focus

Design of Enzyme Inhibitors and Activity Modulators

The introduction of a fluorine atom into the structure of phenylalanine can significantly influence its interaction with enzymes, making fluorinated phenylalanine derivatives valuable scaffolds for the design of enzyme inhibitors.

Mechanism-based inhibitors are unreactive compounds that are transformed into reactive species by the catalytic action of a target enzyme, leading to the enzyme's irreversible inactivation. sigmaaldrich.comnih.gov The electronic properties of fluorine can be harnessed in the design of such inhibitors. Although the carbon-fluorine bond is exceptionally strong, the departure of a fluoride (B91410) ion from metabolic intermediates can be a favorable process in certain enzymatic reactions. nih.gov

The presence of a fluorine atom can lower the pKa of an adjacent C-H bond, facilitating its abstraction by an enzymatic base. This initiation step can trigger a cascade of reactions, leading to the formation of a highly reactive species that covalently modifies the enzyme's active site. For instance, β-fluorinated amino acids have been successfully employed as mechanism-based inhibitors for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. While a specific mechanism-based inhibitor derived directly from Cbz-3-Fluoro-D-Phenylalanine is not extensively documented in publicly available literature, the principles of fluorine's electronic effects suggest its potential in this area. The Cbz (carboxybenzyl) protecting group can be recognized by the active sites of certain proteases, and a subsequent enzymatic transformation could be designed to leverage the presence of the fluorine atom to induce irreversible inhibition.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds in drug discovery. The substitution of hydrogen with fluorine in a molecule like phenylalanine provides a subtle yet impactful modification for probing these relationships.

A study on substituted N-benzoyl derivatives of fluorophenylalanines demonstrated the influence of the position of fluorine substitution on inhibitory activity in a microbial antitumor prescreen. appchemical.com This research compared derivatives of o-, m-, and p-fluorophenylalanine, revealing that the derivatives of m-fluorophenylalanine were generally more potent inhibitors than their o- or p-counterparts in the tested system. appchemical.com The study highlighted that among the more active derivatives, m-chlorobenzoyl-p-fluoro-DL-phenylalanine was particularly potent. appchemical.com

Such studies underscore the importance of the fluorine atom's position on the phenyl ring, which can alter the molecule's electronic distribution, hydrophobicity, and conformational preferences, thereby affecting its binding affinity and inhibitory potential. The data from these types of SAR studies can be instrumental in designing more effective enzyme inhibitors.

Table 1: Illustrative SAR Data for N-Benzoyl-Fluorophenylalanine Derivatives (Note: This table is a representative example based on findings from SAR studies and is for illustrative purposes.)

| Phenylalanine Analog | Benzoyl Substitution | Relative Inhibitory Activity |

|---|---|---|

| m-Fluorophenylalanine | m-chloro | ++++ |

| p-Fluorophenylalanine | m-chloro | +++ |

| o-Fluorophenylalanine | m-chloro | ++ |

| m-Fluorophenylalanine | p-nitro | +++ |

Proteases are a major class of enzymes that are targets for the development of therapeutics for a wide range of diseases. Phenylalanine and its analogs are frequently incorporated into the design of protease inhibitors due to their ability to mimic natural substrates and interact with the hydrophobic S1 pocket of many proteases.

Peptidyl fluoromethyl ketones have been successfully developed as specific inhibitors of serine proteases like chymotrypsin (B1334515) and porcine pancreatic elastase. nih.gov These compounds are thought to form a stable hemiacetal with the active site serine residue, effectively inhibiting the enzyme. nih.gov The incorporation of a this compound moiety into a peptidomimetic scaffold could be a strategy for targeting serine proteases. The Cbz group can provide interactions with the enzyme's active site, while the fluorinated phenylalanine residue can occupy the S1 specificity pocket. The fluorine atom's electronic influence could further enhance binding affinity or modulate the inhibitor's metabolic stability. While specific inhibitors based on this compound are not widely reported, the foundational principles of protease inhibitor design strongly support its potential as a valuable building block. nih.gov

Engineering of Biologically Active Molecules for Enhanced Properties

The incorporation of non-natural amino acids into peptides and other biologically active molecules is a powerful strategy in rational drug design to enhance their therapeutic properties. This compound, a derivative of the natural amino acid phenylalanine, offers unique steric and electronic characteristics that can be exploited to improve the stability and activity of these molecules. The presence of the fluorine atom and the D-configuration of the alpha-carbon are key features that contribute to these enhanced properties.

Enhancing Proteolytic Stability of Peptides and Proteins

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short half-life and reduced bioavailability. The introduction of this compound into a peptide sequence can confer resistance to enzymatic cleavage. This enhanced stability is attributed to two primary factors: the D-amino acid configuration and the electronic effects of the fluorine substituent.

A systematic study on the impact of fluorination on proteolytic stability demonstrated that while an increase in stability is observed in some instances, it remains a complex phenomenon. nih.gov The stability of peptides containing fluorinated amino acids was assessed using analytical techniques such as RP-HPLC with fluorescence detection to monitor the rate of enzymatic degradation. nih.gov

Table 1: Factors Influencing Proteolytic Stability Enhancement by Fluorinated Amino Acids

| Factor | Description | Potential Impact on Stability |

| Enzyme Specificity | Different proteases have distinct substrate specificities and active site geometries. | A substitution that confers resistance to one enzyme may not be effective against another. |

| Position of Substitution | The location of the fluorinated amino acid relative to the proteolytic cleavage site is critical. | Substitutions at or near the cleavage site are generally more effective at sterically hindering enzyme access. |

| Fluorine Content | The number and position of fluorine atoms on the amino acid side chain can influence electronic and steric effects. | The precise impact on stability can be nuanced and is not always directly proportional to the degree of fluorination. |

| Peptide Conformation | The overall three-dimensional structure of the peptide can affect the accessibility of cleavage sites to proteases. | The incorporation of a fluorinated amino acid can alter the local conformation, which may either enhance or reduce stability. |

Modulating Receptor Binding Affinity and Selectivity

The introduction of this compound can also be a valuable tool for fine-tuning the interaction of a peptide or small molecule with its biological target, such as a receptor. The fluorine atom can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, with the receptor's binding pocket, which can either increase or decrease binding affinity.

Furthermore, the conformational constraints imposed by the D-amino acid can orient the surrounding pharmacophoric groups in a manner that is more or less favorable for receptor binding. This can lead to improved selectivity for a specific receptor subtype over others. For instance, studies on gonadotropin-releasing hormone (GnRH) peptides have shown that the introduction of a D-phenylalanine residue can enhance receptor binding affinities. nih.gov While this research did not specifically use the 3-fluoro substituted version, it highlights the potential of D-phenylalanine in modulating receptor interactions.

The precise effect of incorporating this compound on receptor binding is highly dependent on the specific receptor and the location of the amino acid within the ligand. Detailed structure-activity relationship (SAR) studies are necessary to optimize these interactions for improved therapeutic outcomes.

Applications in Agrochemical Design (e.g., enzyme inhibition in plants)

The unique properties of fluorinated organic molecules have also been leveraged in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. ccspublishing.org.cnresearchgate.net The introduction of fluorine can enhance the biological activity of these compounds by improving their metabolic stability, transport properties, and binding affinity to target enzymes or receptors in plants and pests. ccspublishing.org.cn

One area where fluorinated phenylalanine derivatives have shown potential is in the inhibition of key plant enzymes. For example, fluorophenylalanines have been investigated as inhibitors of phenylalanine ammonia-lyase (PAL), a crucial enzyme in the phenylpropanoid pathway in plants. researchgate.net This pathway is responsible for the biosynthesis of a wide range of compounds, including lignin, flavonoids, and phytoalexins, which are essential for plant growth, development, and defense.

Table 2: Potential Applications of Fluorinated Amino Acids in Agrochemicals

| Application Area | Target | Potential Mechanism of Action |

| Herbicides | Key metabolic enzymes in plants (e.g., Phenylalanine Ammonia-Lyase) | Competitive or non-competitive inhibition of essential biosynthetic pathways. |

| Fungicides | Fungal-specific enzymes | Disruption of fungal cell wall synthesis or metabolic processes. |

| Insecticides | Insect-specific receptors or enzymes | Interference with neurotransmission or other vital physiological functions in insects. |

Compound Names Table

Advanced Analytical and Biophysical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Fluorinated Peptides

Spectroscopic methods are indispensable for characterizing the three-dimensional structure of peptides. For fluorinated peptides, specific techniques are particularly powerful in revealing the subtle yet significant effects of the fluorine atom.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of fluorinated peptides in solution. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a unique and sensitive probe for structural and conformational studies. copernicus.orgucla.edu

¹⁹F NMR Spectroscopy: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an exceptional reporter of conformational changes. ucla.edunih.gov This sensitivity allows for the detection of subtle alterations in peptide structure, folding, and interactions with other molecules. nih.govnih.gov For peptides containing Cbz-3-Fluoro-D-Phenylalanine, ¹⁹F NMR can provide information on:

Conformational Heterogeneity: The presence of multiple signals in the ¹⁹F NMR spectrum can indicate the existence of different conformational states in equilibrium.

Solvent Exposure: Changes in the ¹⁹F chemical shift upon addition of paramagnetic quenching agents can reveal the degree of solvent exposure of the fluorinated residue. researchgate.net

Intermolecular Interactions: Perturbations in the ¹⁹F chemical shift upon binding to other molecules can be used to map binding interfaces and determine binding affinities. copernicus.orgyoutube.com

Advanced NMR Experiments: Beyond simple one-dimensional ¹⁹F NMR, a suite of multi-dimensional NMR experiments can be employed to gain a more comprehensive structural picture. These include:

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment provides information about through-space proximities between fluorine and proton nuclei, aiding in the determination of the three-dimensional structure.

¹³C-¹⁹F Heteronuclear Correlation Spectroscopy: By correlating the chemical shifts of ¹⁹F and neighboring ¹³C nuclei, these experiments can assist in resonance assignment and provide further structural constraints. nih.gov

Fluorine-Edited NMR: These techniques can be used to selectively observe protons or carbons that are in close proximity to the fluorine atom, simplifying complex spectra and highlighting specific interactions.

The table below summarizes key NMR parameters and their utility in studying fluorinated peptides.

| NMR Parameter | Information Gained | Relevance to this compound Peptides |

| ¹⁹F Chemical Shift | Local electronic environment, conformational state | Highly sensitive to subtle changes in peptide folding and interactions. |

| ¹H-¹⁹F Coupling Constants | Through-bond connectivity and dihedral angles | Provides constraints for determining backbone and side-chain conformations. |

| ¹H-¹⁹F NOEs/HOEs | Through-space proximity between nuclei | Crucial for defining the three-dimensional structure of the peptide. |

| ¹⁹F Relaxation Rates | Molecular dynamics and flexibility | Offers insights into the motional properties of the fluorinated residue. nih.gov |

Circular Dichroism (CD) spectroscopy is a powerful and rapid method for assessing the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's backbone conformation. americanpeptidesociety.org

For peptides incorporating this compound, CD spectroscopy can be used to:

Estimate Secondary Structure Content: The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the estimation of the percentage of each structural element within the peptide. americanpeptidesociety.org

Monitor Conformational Transitions: CD is particularly useful for studying changes in secondary structure induced by alterations in environmental conditions such as temperature, pH, or the addition of denaturants or binding partners. umich.educornell.edu

Assess Stability: Thermal or chemical denaturation studies monitored by CD can provide information on the thermodynamic stability of the peptide.

The introduction of a fluorine atom can influence the secondary structure propensity of a peptide. CD spectroscopy provides a direct means to experimentally quantify these effects. For instance, comparing the CD spectrum of a fluorinated peptide with its non-fluorinated counterpart can reveal whether the fluorine substitution promotes or disrupts the formation of specific secondary structures.

| Secondary Structure | Characteristic CD Wavelengths (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~192 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Strong negative band around 200 nm |

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for the purification and analysis of synthetic peptides. For chiral compounds like this compound, specialized chromatographic methods are required to ensure both high purity and the correct enantiomeric form.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for separating enantiomers and determining the enantiomeric excess of chiral compounds. chromatographyonline.com

Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. semanticscholar.orgmerckmillipore.com For the analysis of this compound and its derivatives, various types of CSPs can be employed, including those based on:

Polysaccharides: Coated or immobilized cellulose (B213188) and amylose (B160209) derivatives are widely used and offer broad applicability.

Macrocyclic Glycopeptides: Teicoplanin and vancomycin-based CSPs are effective for the separation of underivatized amino acids and their derivatives. sigmaaldrich.com

Pirkle-type phases: These phases are based on small chiral molecules that exhibit π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The choice of mobile phase is critical for achieving optimal separation and is often determined empirically. researchgate.net

Chiral SFC: Supercritical Fluid Chromatography has emerged as a powerful alternative and often complementary technique to HPLC for chiral separations. chromatographyonline.comresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net The advantages of SFC include:

Higher Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC. researchgate.net

Reduced Solvent Consumption: The use of CO₂ makes SFC a "greener" analytical technique. researchgate.net

Orthogonal Selectivity: SFC can often provide different separation selectivity compared to HPLC, making it a valuable tool for challenging separations.

Chiral SFC has been successfully applied to the analysis of a wide range of chiral compounds, including amino acid derivatives. nih.govchromatographyonline.comresearchgate.net

The following table highlights the key features of Chiral HPLC and SFC for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase | Key Advantages |

| Chiral HPLC | Polysaccharide, Macrocyclic Glycopeptide, Pirkle-type | Organic solvents (e.g., hexane, isopropanol), aqueous buffers | Well-established, wide variety of columns available. |

| Chiral SFC | Similar to HPLC | Supercritical CO₂ with organic modifiers (e.g., methanol, ethanol) | Fast analysis, reduced organic solvent use, unique selectivity. |

Computational Chemistry and Molecular Simulation Studies

Computational methods provide a powerful complement to experimental techniques by offering atomic-level insights into the structure, dynamics, and energetics of fluorinated peptides.

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve over time.

For peptides containing this compound, MD simulations can be used to:

Explore Conformational Landscapes: Simulations can reveal the accessible conformations of the peptide and the relative populations of different structural states. rsc.org

Investigate the Influence of Fluorination: By comparing simulations of a fluorinated peptide with its non-fluorinated analog, one can understand how the fluorine atom affects the peptide's conformational preferences, flexibility, and interactions with its environment.

Study Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a detailed analysis of how the peptide interacts with water and how these interactions influence its structure.

Predict Self-Assembly: Simulations can provide insights into the mechanisms by which peptides self-assemble into larger structures, such as fibrils or nanotubes. nih.govresearchgate.net

The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between atoms. The development of accurate force field parameters for fluorinated amino acids is an active area of research.

| Computational Technique | Information Obtained | Application to this compound Peptides |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, self-assembly pathways. | Elucidating the influence of the 3-fluoro substituent on peptide structure and flexibility. |

| Quantum Mechanics (QM) | Electronic structure, bond energies, reaction mechanisms. | Calculating NMR parameters and understanding the electronic effects of fluorination. |

| Hybrid QM/MM | Combines the accuracy of QM for a specific region with the efficiency of MM for the rest of the system. | Studying enzymatic reactions or binding events involving the fluorinated peptide. |

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic properties of molecules like this compound at the atomic level. These computational methods allow for a detailed analysis of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions.

The introduction of a fluorine atom to the phenyl ring significantly alters the electronic landscape of phenylalanine. Fluorine's high electronegativity leads to a strong carbon-fluorine covalent bond and a notable inductive effect, which can modulate the acidity, hydrophobicity, and conformational preferences of the amino acid. beilstein-journals.org DFT calculations are employed to quantify these electronic perturbations.

Research on fluorinated phenylalanine derivatives often utilizes DFT methods to investigate their structural and electronic characteristics. nih.gov Common approaches involve geometry optimization of the molecule's conformation followed by single-point energy calculations using various functionals and basis sets, such as B3LYP/6-311++G(d,p) and MP2/aug-cc-pVTZ. nih.gov These calculations provide insights into the molecule's quadrupole moments and how fluorination impacts anion-quadrupole interactions. nih.gov The position of the fluorine atom on the phenyl ring is a critical determinant of the molecule's electrostatic properties. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For fluorinated compounds, the strong electron-withdrawing nature of fluorine typically leads to a lowering of both HOMO and LUMO energy levels.

While specific quantum chemical calculation data for this compound is not extensively available in published literature, studies on analogous compounds like 3-fluorophenylalanine (3-F-Phe) provide valuable insights. The electronic properties of 3-F-Phe have been investigated using DFT, revealing how fluorination at the meta position influences the electronic structure. nih.gov

The data presented below for 3-fluorophenylalanine illustrates the typical outputs of such computational analyses. These values help in understanding the charge distribution and reactivity of the molecule. The presence of the N-carbobenzyloxy (Cbz) group in this compound would further influence these electronic parameters by introducing additional aromatic and carbonyl functionalities, which would likely lead to a more complex molecular orbital landscape.

Table 1: Calculated Electronic Properties for 3-Fluorophenylalanine (Illustrative Example)

| Property | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Value not explicitly stated in search results |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Value not explicitly stated in search results |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | Value not explicitly stated in search results |

| Quadrupole Moment | A measure of the non-uniform distribution of electric charge. The position of fluorination alters the direction of the quadrupole moment. nih.gov | Directionally altered by fluorine position nih.gov |

Future Perspectives in Cbz 3 Fluoro D Phenylalanine Research

Emerging Synthetic Methodologies for Site-Specific Fluorination

The precise introduction of fluorine into amino acid scaffolds remains a critical challenge, driving the development of more efficient and selective synthetic strategies. While traditional methods have been effective, emerging methodologies promise greater control, particularly for complex biomolecules.

Recent advances focus on two main strategies: the use of fluorinated building blocks and the direct, late-stage fluorination of existing amino acid or peptide structures. rsc.org The latter approach is particularly valuable as it allows for the modification of complex molecules in the final steps of a synthetic sequence. rsc.org Key emerging methods include:

Photocatalysis: Photocatalyzed reactions offer a powerful tool for benzylic fluorination. For instance, the use of a photosensitizer like 1,2,4,5-tetracyanobenzene (TCB) and a fluorine source such as Selectfluor can achieve the fluorination of N-phthalimido phenylalanine derivatives under mild conditions. nih.gov

Transition-Metal Catalysis: Transition-metal-catalyzed reactions are becoming increasingly important for forming C-F bonds with high selectivity. rsc.orgmdpi.com Copper-mediated radiofluorination, for example, has shown great potential for synthesizing tracers for Positron Emission Tomography (PET) by enabling the efficient labeling of arylstannanes and aryl boronates. mdpi.comfrontiersin.org

Electrophilic Fluorination: Reagents like Selectfluor have been successfully used for the direct fluorination of amino acid precursors, providing access to a range of fluorinated products in good yields. nih.gov

These modern techniques are moving beyond the synthesis of simple fluorinated amino acids to enable the site-selective modification of complex peptides and proteins, which is crucial for advancing their application in various fields. rsc.org

| Methodology | Description | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Traditional Building Blocks | Synthesis starts with pre-fluorinated small molecules which are then elaborated into the final amino acid. | Reliable and well-established for many structures. | Peptide synthesis, basic research. |

| Late-Stage Fluorination | Fluorine is introduced at or near the end of the synthesis of a complex molecule (e.g., a peptide). rsc.org | Allows for diversification of complex scaffolds without re-synthesis; efficient. rsc.org | Drug discovery, chemical biology. |

| Photocatalysis | Uses light to drive the fluorination reaction, often under mild conditions. nih.gov | High selectivity, mild reaction conditions, access to unique reactivity. | Complex molecule synthesis. |

| Transition-Metal Catalysis | Employs catalysts (e.g., copper, palladium) to facilitate C-F bond formation. mdpi.comnih.gov | High efficiency, good functional group tolerance, enables challenging transformations. frontiersin.org | Radiolabeling (PET), pharmaceutical synthesis. |

Novel Applications in Advanced Functional Biomaterials and Nanotechnology

The incorporation of fluorinated amino acids like Cbz-3-Fluoro-D-Phenylalanine is a powerful strategy for designing novel biomaterials with tailored properties. The "fluorous effect"—the tendency of highly fluorinated segments to segregate from hydrocarbon environments—can be harnessed to direct the self-assembly of peptides into well-defined nanostructures. mdpi.comnih.gov

Future research in this area is expected to focus on:

Self-Assembling Peptides: Fluorination can be used to control the supramolecular morphology of assembling peptide sequences, leading to the formation of unique structures such as nanofibers, ribbons, nanoparticles, and hydrogels. nih.gov These materials have potential applications in tissue engineering and as injectable drug delivery systems. researchgate.net

Enhanced Stability: The C-F bond's strength and the hydrophobicity of fluorinated residues can significantly enhance the thermal and proteolytic stability of peptide-based materials. nih.govnih.gov This is a critical advantage for creating durable biomaterials for in vivo applications.

Tunable Properties: By strategically placing fluorinated amino acids within a peptide sequence, researchers can precisely tune the chemical, mechanical, and electronic properties of the resulting nano- or microscale materials. nih.gov This allows for the creation of "smart" biomaterials that can respond to specific environmental cues.

The ability to rationally design and control the assembly of fluorinated peptides opens the door to a new class of organofluorine biopolymers for advanced applications in medicine and nanotechnology. nih.gov

Integration with Artificial Intelligence and Machine Learning for Rational Design

The vast chemical space of possible fluorinated molecules makes their rational design a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate the discovery and optimization of novel compounds containing fluorinated amino acids. arxiv.org

Future integration of AI/ML in this field will likely involve:

Predictive Modeling: Machine learning models are being developed to predict the physicochemical properties of fluorinated molecules, helping researchers to screen candidates computationally before undertaking laborious synthesis. cyberinfrastructure.org For example, ML can predict the fluorination strength of different reagents, aiding in the selection of optimal synthetic pathways. rsc.org

De Novo Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties. nih.gov This approach could be used to create novel peptides incorporating this compound with optimized stability, binding affinity, or fluorescent characteristics.

Interpretable Models: A key goal is to move beyond "black-box" predictions to develop interpretable ML models. arxiv.org These models can provide chemists with actionable insights into how the position and nature of substituents influence a molecule's properties, bridging the gap between computational prediction and a chemist's intuition. arxiv.org

By combining high-throughput computation with experimental validation, AI and ML are set to revolutionize the design of fluorinated biomolecules, making the process faster, more efficient, and more innovative. cyberinfrastructure.orgdenagene.com

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Property Prediction | To accurately forecast properties like binding affinity, stability, and reactivity of novel fluorinated compounds. cyberinfrastructure.orgresearchgate.net | Reduces the need for trial-and-error synthesis; accelerates the screening of virtual libraries. |

| Rational Design | To design new molecules with specific, targeted functionalities using generative models. nih.govdenagene.com | Enables the creation of innovative biomaterials and therapeutics that may not be discovered through conventional methods. |

| Synthesis Planning | To predict the outcomes of chemical reactions and suggest optimal synthetic routes for target molecules. rsc.org | Improves the efficiency and success rate of complex chemical syntheses. |

| Explainable AI (XAI) | To provide understandable insights into the structure-property relationships that govern molecular behavior. arxiv.org | Enhances scientific understanding and empowers chemists to make more informed design decisions. |

Expanding the Scope of Fluorinated Amino Acids in Chemical Biology Probes

Fluorinated amino acids are exceptionally useful as probes for studying biological systems due to fluorine's unique spectroscopic properties. nih.gov The 19F nucleus has high NMR sensitivity, a 100% natural abundance, and no background signal in biological systems, making it an ideal reporter for investigating protein structure and function. nih.govrsc.org

The future of fluorinated amino acids as chemical biology probes will expand in several key directions:

¹⁹F NMR Spectroscopy: The extreme sensitivity of the ¹⁹F chemical shift to the local environment will continue to be exploited to monitor protein folding, dynamics, and interactions with other molecules. rsc.org The introduction of this compound into a peptide allows researchers to track conformational changes with high precision.

Positron Emission Tomography (PET): The isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for PET imaging. frontiersin.org Developing efficient methods to incorporate ¹⁸F into amino acids and peptides is a major focus, as these molecules can be used to image metabolic processes, such as the increased amino acid uptake in tumors. mdpi.com

Fluorescent Probes: While distinct from simple fluorination, the design and synthesis of non-natural fluorescent amino acids (FlAAs) is a complementary and rapidly growing field. sci-hub.boxnih.gov These probes can be incorporated into proteins to visualize their localization and trafficking in living cells with minimal structural perturbation. sci-hub.box The principles learned from fluorinated amino acid synthesis can inform the creation of these more complex molecular probes.

The versatility of fluorine in creating probes for different imaging and spectroscopic modalities ensures that fluorinated amino acids will remain at the forefront of chemical biology research, enabling the study of complex biological processes in unprecedented detail. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for Cbz-3-Fluoro-D-Phenylalanine, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via fluorination of phenylalanine derivatives, often using transition-metal catalysts (e.g., palladium or copper) to introduce fluorine at the 3-position. Enantiomeric purity is maintained by chiral auxiliaries or asymmetric hydrogenation. For example, Suzuki-Miyaura cross-coupling can incorporate fluorinated aryl groups while preserving stereochemistry . Reaction temperature, solvent polarity, and catalyst loading critically affect yield and purity. Post-synthesis, HPLC (≥95% purity) and chiral chromatography validate enantiomeric ratios .

Q. How is the structural conformation of this compound characterized, and what techniques resolve ambiguities in stereochemical assignments?

X-ray crystallography is the gold standard for determining absolute stereochemistry, while NMR (¹H, ¹³C, and ¹⁹F) identifies regiochemical placement of fluorine and Cbz protection. For ambiguous cases, circular dichroism (CD) spectroscopy or comparison with known L-enantiomer spectra can resolve discrepancies . Computational modeling (DFT or MD simulations) further validates spatial arrangements .

Q. What role does the Cbz group play in stabilizing this compound during peptide synthesis?

The Cbz (benzyloxycarbonyl) group protects the amino group from unintended reactions during solid-phase peptide synthesis. It is stable under basic and nucleophilic conditions but can be selectively removed via hydrogenolysis (H₂/Pd-C) or mild acids (e.g., TFA), enabling sequential peptide elongation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for peptides incorporating this compound?

Discrepancies often arise from variations in fluorination position (3- vs. 4-F), enantiomer choice (D vs. L), or assay conditions. To address this:

- Standardize fluorinated peptide synthesis protocols (e.g., Fmoc/t-Bu vs. Boc strategies).

- Use isothermal titration calorimetry (ITC) to compare binding affinities across studies.

- Validate biological activity in multiple cell lines or in vivo models to rule out context-dependent effects .

Q. What experimental designs optimize the use of this compound in studying fluorine’s impact on peptide-receptor interactions?

- Comparative studies : Synthesize peptides with this compound vs. non-fluorinated or 4-fluoro analogs.

- Fluorine NMR : Track ¹⁹F chemical shifts to probe conformational changes upon receptor binding.

- Molecular docking : Use crystallographic data to model fluorine’s electronic effects on binding pockets .

Q. How does the fluorine atom in this compound alter its metabolic stability compared to non-fluorinated analogs?

Fluorine’s electronegativity reduces susceptibility to oxidative metabolism (e.g., cytochrome P450 enzymes). To assess stability:

- Conduct in vitro hepatocyte assays with LC-MS/MS quantification of degradation products.

- Compare half-life (t₁/₂) in plasma or simulated gastric fluid against control peptides .

Q. What strategies mitigate racemization risks during this compound incorporation into long-chain peptides?

Racemization occurs under basic conditions (e.g., during coupling with DCC/HOBt). Mitigation approaches include:

- Using low-temperature (0–4°C) coupling reactions.

- Employing racemization-suppressing additives (e.g., OxymaPure).

- Monitoring enantiopurity via Marfey’s reagent derivatization .

Data-Driven Insights

| Property | Method | Key Finding | Reference |

|---|---|---|---|

| Enantiomeric purity | Chiral HPLC | ≥99% ee achieved via asymmetric catalysis | |

| Metabolic stability (t₁/₂) | Hepatocyte assay | 2.3-fold increase vs. non-fluorinated analog | |

| Receptor binding affinity | ITC | Kd = 12 nM (fluorinated) vs. 45 nM (control) |

Methodological Recommendations

- Synthetic Optimization : Use Pd(OAc)₂/Xantphos catalysts for regioselective fluorination .

- Analytical Validation : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Biological Assays : Include fluorine-free controls and replicate experiments across independent labs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.